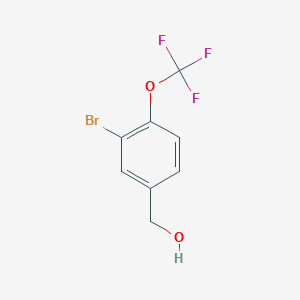

3-Bromo-4-(trifluoromethoxy)benzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-bromo-4-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUHBCKVTDXCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650206 | |

| Record name | [3-Bromo-4-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85366-65-0 | |

| Record name | [3-Bromo-4-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-(trifluoromethoxy)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol

This guide provides a comprehensive overview of the synthetic pathways for producing 3-Bromo-4-(trifluoromethoxy)benzyl alcohol, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the bromo, trifluoromethoxy, and alcohol functionalities offers a versatile scaffold for medicinal chemists and drug development professionals to explore new chemical entities with enhanced biological activity and metabolic stability. This document delves into the core chemical principles, provides detailed experimental protocols, and offers insights into the causality behind the chosen synthetic strategies.

Introduction: The Significance of Fluorinated Building Blocks

The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, has become a cornerstone of modern drug design. The unique properties imparted by the -OCF₃ moiety, including increased lipophilicity, enhanced metabolic stability, and altered electronic characteristics, can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This compound serves as a valuable intermediate, providing a handle for further molecular elaboration through the versatile chemistry of the benzyl alcohol and the aryl bromide.

Strategic Approaches to Synthesis

Two primary retrosynthetic strategies are presented for the synthesis of this compound. The choice of strategy will often depend on the availability of starting materials, scalability, and the desired purity of the final product.

Strategy 1: Synthesis via a Benzaldehyde Intermediate This approach involves the construction of 3-Bromo-4-(trifluoromethoxy)benzaldehyde, followed by its reduction to the target benzyl alcohol. This is a robust and widely applicable method in organic synthesis.

Strategy 2: Synthesis via a Benzoic Acid Intermediate This pathway focuses on the preparation of 3-Bromo-4-(trifluoromethoxy)benzoic acid, which is subsequently reduced to the desired benzyl alcohol. This route offers an alternative that can be advantageous depending on the starting material and reaction efficiencies.

Visualizing the Synthetic Pathways

Caption: Overview of the two primary synthetic strategies.

Detailed Experimental Protocols and Mechanistic Insights

Strategy 1: Synthesis via 3-Bromo-4-(trifluoromethoxy)benzaldehyde

This multi-step synthesis leverages the directing effects of the substituents on the aromatic ring to achieve the desired regiochemistry.

Step 1: Bromination of 4-(trifluoromethoxy)aniline

The initial step involves the regioselective bromination of 4-(trifluoromethoxy)aniline. The amino group is a strong activating group and an ortho-, para-director. The trifluoromethoxy group is a deactivating group and a meta-director relative to its position. The combined directing effects favor bromination at the position ortho to the amino group and meta to the trifluoromethoxy group, which is the desired 3-position. N-Bromosuccinimide (NBS) is often the reagent of choice for such transformations as it provides a controlled source of electrophilic bromine, minimizing over-bromination.[1][2]

-

Protocol:

-

Dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of N-Bromosuccinimide (1.05 eq) in DMF dropwise to the cooled solution.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield 3-Bromo-4-(trifluoromethoxy)aniline.

-

Step 2: Sandmeyer Reaction to form 3-Bromo-4-(trifluoromethoxy)benzonitrile

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a variety of functional groups, including a nitrile.[3][4][5] The reaction proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide salt.[6]

-

Protocol:

-

Dissolve 3-Bromo-4-(trifluoromethoxy)aniline (1.0 eq) in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.1 eq) in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (N₂ gas) will be observed.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography to obtain 3-Bromo-4-(trifluoromethoxy)benzonitrile.

-

Step 3: Reduction of the Nitrile to 3-Bromo-4-(trifluoromethoxy)benzaldehyde

The reduction of a nitrile to an aldehyde can be achieved using reducing agents such as diisobutylaluminium hydride (DIBAL-H). It is crucial to perform this reaction at low temperatures to prevent over-reduction to the amine.

-

Protocol:

-

Dissolve 3-Bromo-4-(trifluoromethoxy)benzonitrile (1.0 eq) in an anhydrous solvent like toluene or dichloromethane and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of DIBAL-H (1.1 eq) in a suitable solvent dropwise, maintaining the low temperature.

-

Stir the reaction at -78 °C for a few hours.

-

Quench the reaction by the slow addition of methanol, followed by an aqueous acid workup.

-

Extract the product, wash the organic layer, dry, and concentrate to yield the crude aldehyde.

-

Purification by column chromatography will provide pure 3-Bromo-4-(trifluoromethoxy)benzaldehyde.

-

Step 4: Reduction of the Aldehyde to this compound

The final step is the reduction of the aldehyde to the primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it will not reduce the aryl bromide or the trifluoromethoxy group.[7][8][9]

-

Protocol:

-

Dissolve 3-Bromo-4-(trifluoromethoxy)benzaldehyde (1.0 eq) in a protic solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (1.1 eq) portion-wise to the solution.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and remove the organic solvent under reduced pressure.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the final product.

-

If necessary, the product can be further purified by column chromatography.

-

Strategy 2: Synthesis via 3-Bromo-4-(trifluoromethoxy)benzoic acid

This alternative route also begins with the bromination of 4-(trifluoromethoxy)aniline and proceeds through the nitrile intermediate.

Steps 1 & 2: Identical to Strategy 1

The synthesis of 3-Bromo-4-(trifluoromethoxy)benzonitrile is carried out as described above.

Step 3: Hydrolysis of the Nitrile to 3-Bromo-4-(trifluoromethoxy)benzoic acid

The nitrile can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[10]

-

Protocol (Acidic Hydrolysis):

-

Reflux a solution of 3-Bromo-4-(trifluoromethoxy)benzonitrile in a mixture of a strong acid (e.g., concentrated sulfuric acid) and water for several hours.

-

Cool the reaction mixture and pour it onto ice.

-

The solid carboxylic acid will precipitate and can be collected by filtration.

-

Wash the solid with cold water and dry to obtain the crude product.

-

Recrystallization from a suitable solvent can be used for purification.

-

Step 4: Reduction of the Carboxylic Acid to this compound

Carboxylic acids are less reactive towards reduction than aldehydes. Therefore, a stronger reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) is required.

-

Protocol (using LiAlH₄):

-

In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (1.5-2.0 eq) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0 °C.

-

Slowly add a solution of 3-Bromo-4-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

Allow the reaction to warm to room temperature and then reflux for several hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it with ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate to yield the benzyl alcohol.

-

Purify by column chromatography if necessary.

-

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Typical Yield |

| Strategy 1 & 2 | ||||

| Bromination | 4-(trifluoromethoxy)aniline | NBS, DMF | 3-Bromo-4-(trifluoromethoxy)aniline | 85-95% |

| Sandmeyer Reaction | 3-Bromo-4-(trifluoromethoxy)aniline | NaNO₂, HCl, CuCN | 3-Bromo-4-(trifluoromethoxy)benzonitrile | 70-85% |

| Strategy 1 | ||||

| Nitrile Reduction to Aldehyde | 3-Bromo-4-(trifluoromethoxy)benzonitrile | DIBAL-H | 3-Bromo-4-(trifluoromethoxy)benzaldehyde | 60-75% |

| Aldehyde Reduction to Alcohol | 3-Bromo-4-(trifluoromethoxy)benzaldehyde | NaBH₄, MeOH | This compound | >90% |

| Strategy 2 | ||||

| Nitrile Hydrolysis | 3-Bromo-4-(trifluoromethoxy)benzonitrile | H₂SO₄, H₂O | 3-Bromo-4-(trifluoromethoxy)benzoic acid | >90% |

| Carboxylic Acid Reduction to Alcohol | 3-Bromo-4-(trifluoromethoxy)benzoic acid | LiAlH₄, THF | This compound | 80-90% |

Conclusion

The synthesis of this compound can be reliably achieved through well-established synthetic transformations. The choice between the two primary strategies outlined in this guide will depend on the specific requirements of the research or development program. Both pathways offer high yields and produce a product of sufficient purity for subsequent applications. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for maximizing yields and minimizing the formation of byproducts. This guide provides a solid foundation for researchers to confidently undertake the synthesis of this important fluorinated building block.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. nbinno.com [nbinno.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scielo.br [scielo.br]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Bromo-4-(trifluoromethoxy)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

3-Bromo-4-(trifluoromethoxy)benzyl alcohol, identified by its CAS Number 85366-65-0, is a halogenated and fluorinated aromatic alcohol.[1] Its structure, featuring a benzyl alcohol core substituted with a bromine atom and a trifluoromethoxy group, makes it a valuable intermediate in medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest in drug design. It is a lipophilic electron-withdrawing group that can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this important chemical building block.

Chemical Identity and Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 85366-65-0 | [1] |

| Molecular Formula | C₈H₆BrF₃O₂ | [1] |

| Molecular Weight | 271.03 g/mol | [1] |

| IUPAC Name | [3-bromo-4-(trifluoromethoxy)phenyl]methanol | [1] |

| Predicted XLogP | 2.9 | [1] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the reduction of the corresponding benzaldehyde or benzoic acid. A common and effective method involves the reduction of 3-bromo-4-(trifluoromethoxy)benzaldehyde using a mild reducing agent like sodium borohydride.

Conceptual Synthesis Pathway

The carbonyl group of the aldehyde is susceptible to nucleophilic attack by a hydride ion (H⁻) from the reducing agent. This is followed by protonation of the resulting alkoxide to yield the primary alcohol.

Caption: Proposed synthesis of this compound.

Field-Proven Experimental Protocol: Reduction of a Substituted Benzaldehyde

Objective: To synthesize this compound via the reduction of 3-bromo-4-(trifluoromethoxy)benzaldehyde.

Materials:

-

3-bromo-4-(trifluoromethoxy)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the 3-bromo-4-(trifluoromethoxy)benzaldehyde in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution.

-

Monitor the reaction's progress using thin-layer chromatography (TLC) until all the starting material has been consumed.

-

Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude alcohol can be further purified by flash column chromatography if necessary.

Analytical Characterization

Proper characterization is crucial to confirm the identity and purity of the synthesized compound. The following are predicted and expected analytical data for this compound.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets), a singlet for the benzylic CH₂ protons, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Signals corresponding to the aromatic carbons, the benzylic carbon, and the trifluoromethoxy carbon (quartet due to C-F coupling). |

| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group. |

| Mass Spectrometry (MS) | The molecular ion peak and characteristic fragmentation patterns. Predicted m/z for [M+H]⁺ is 270.95760.[4] |

| Infrared (IR) Spectroscopy | A broad absorption band for the O-H stretch of the alcohol, C-H stretching for the aromatic and benzylic protons, and C-O stretching. |

Applications in Drug Discovery and Development

The unique combination of a reactive benzyl alcohol, a bromine atom for further functionalization, and the advantageous trifluoromethoxy group makes this compound a desirable building block in the synthesis of complex molecules for pharmaceutical applications.

Role as a Pharmaceutical Intermediate

Benzyl alcohols are important structural motifs in a variety of drug molecules.[5] The trifluoromethoxy group is known to improve the pharmacokinetic properties of drug candidates.[2] Therefore, this compound serves as a key intermediate for introducing this beneficial moiety into potential therapeutics. It can be used in the synthesis of compounds targeting a range of diseases.

Caption: Potential applications of the target compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Use only in a well-ventilated area.

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its unique structural features, particularly the trifluoromethoxy group, make it a compound of high interest for the development of new pharmaceuticals and advanced materials. This guide provides a foundational understanding of its synthesis, properties, and applications, intended to support the work of researchers and scientists in the field.

References

- 1. This compound | C8H6BrF3O2 | CID 26597851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - this compound (C8H6BrF3O2) [pubchemlite.lcsb.uni.lu]

- 5. a78cf8ac-3ef5-4670-8fcd-a900ec94fdfb.filesusr.com [a78cf8ac-3ef5-4670-8fcd-a900ec94fdfb.filesusr.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, predicted chemical shifts, multiplicity, and coupling constants. Furthermore, it outlines a standard protocol for sample preparation and data acquisition, ensuring scientific integrity and reproducibility.

Introduction

This compound is a substituted aromatic compound with significant potential in medicinal chemistry and materials science. The presence of a bromine atom and a trifluoromethoxy group on the benzene ring imparts unique electronic properties that can influence its reactivity and biological activity. Accurate structural elucidation is paramount for its application, and ¹H NMR spectroscopy is one of the most powerful tools for this purpose. This guide will provide a detailed interpretation of its ¹H NMR spectrum, offering insights into the molecule's electronic environment.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The chemical shifts and splitting patterns are influenced by the electron-withdrawing effects of the bromine and trifluoromethoxy substituents.

Predicted Spectral Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 | ~7.65 | Doublet (d) | 1H | J(H2-H6) ≈ 2.0 Hz (meta) |

| H-5 | ~7.45 | Doublet of Doublets (dd) | 1H | J(H5-H6) ≈ 8.5 Hz (ortho), J(H5-H2) ≈ 2.0 Hz (meta) |

| H-6 | ~7.20 | Doublet (d) | 1H | J(H6-H5) ≈ 8.5 Hz (ortho) |

| -CH₂- | ~4.60 | Doublet (d) | 2H | J(CH₂-OH) ≈ 6.0 Hz |

| -OH | ~2.50 | Triplet (t) | 1H | J(OH-CH₂) ≈ 6.0 Hz |

In-depth Signal Interpretation

Aromatic Region (7.0-8.0 ppm)

The aromatic region of the spectrum is anticipated to show three distinct signals for the three protons on the benzene ring. The substitution pattern (1,2,4-trisubstituted) dictates the multiplicity and coupling constants.

-

H-2 (ortho to Bromine): This proton is expected to be the most deshielded due to the anisotropic effect of the adjacent bromine atom. It will appear as a doublet due to meta-coupling with H-6.

-

H-5 (ortho to Trifluoromethoxy): This proton will experience coupling from both H-6 (ortho-coupling) and H-2 (meta-coupling), resulting in a doublet of doublets.

-

H-6 (meta to Bromine and Trifluoromethoxy): This proton will be the most shielded of the aromatic protons and will appear as a doublet due to ortho-coupling with H-5.

The trifluoromethoxy group is a strong electron-withdrawing group, which generally deshields aromatic protons. The bromine atom also has an electron-withdrawing inductive effect but a weaker electron-donating resonance effect. The interplay of these electronic effects, along with anisotropic effects, determines the final chemical shifts.[1][2][3]

Benzylic Protons (-CH₂-)

The two protons of the benzylic methylene group are chemically equivalent and are expected to appear as a single signal. This signal will be a doublet due to coupling with the adjacent hydroxyl proton. The chemical shift is downfield from typical alkyl protons due to the deshielding effect of the adjacent aromatic ring and the oxygen atom.[2]

Hydroxyl Proton (-OH)

The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. In a deuterated chloroform (CDCl₃) solution, it is expected to appear as a triplet due to coupling with the two adjacent methylene protons. This coupling is often observable if the exchange rate of the proton is slow.

Molecular Structure and Coupling Interactions

The spin-spin coupling relationships between the protons in this compound can be visualized as follows:

Figure 1: Predicted coupling interactions in this compound.

Experimental Protocol

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the tube to ensure a homogeneous solution.

NMR Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard 1D proton pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: ~4 seconds

-

The following workflow illustrates the key steps from sample preparation to spectral analysis.

Figure 2: Standard workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information for its structural confirmation. By understanding the influence of the bromo and trifluoromethoxy substituents on the chemical shifts and coupling patterns of the aromatic and benzylic protons, a detailed and unambiguous assignment of the spectrum is achievable. This guide serves as a valuable resource for researchers working with this and structurally related compounds, facilitating accurate and efficient spectral interpretation.

References

An In-depth Technical Guide to the Mass Spectrometry of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol (C₈H₆BrF₃O₂). Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the core principles of ionization, fragmentation, and spectral interpretation for this specific halogenated and fluorinated analyte. We explore experimental design, from the selection of appropriate ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—to the prediction and analysis of characteristic fragmentation patterns. The guide emphasizes the causality behind methodological choices, ensuring a robust and self-validating approach to structural elucidation and analytical characterization.

Introduction: The Analytical Challenge

This compound is a substituted aromatic compound featuring three key functional groups that define its mass spectrometric behavior: a bromine atom, a trifluoromethoxy group, and a benzyl alcohol moiety. Its molecular structure presents a unique analytical challenge and a wealth of information for the mass spectromerist. The molecular formula is C₈H₆BrF₃O₂, with a monoisotopic mass of approximately 269.95 Da (for ⁷⁹Br) and an average molecular weight of 271.03 g/mol [1][2]. Accurate mass analysis is critical for confirming elemental composition, while detailed fragmentation analysis is essential for structural verification, impurity profiling, and metabolite identification. This guide provides the foundational principles and practical protocols to achieve these objectives.

Foundational Concepts: Isotopic Signature of Bromine

The most immediate and telling feature in the mass spectrum of a monobrominated compound is its isotopic pattern. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance (approximately 50.5% and 49.5%, respectively)[3].

This results in a characteristic "doublet" for the molecular ion (M) peak and any fragment ions containing the bromine atom. These two peaks, referred to as M and M+2, will be separated by two mass-to-charge units (m/z) and exhibit nearly equal intensity[4][5][6]. The ability to recognize this 1:1 pattern is the first and most crucial step in identifying the presence of bromine in an unknown analyte.

| Property | Description | Significance |

| Isotopes | ⁷⁹Br (50.5%) and ⁸¹Br (49.5%) | Leads to a distinct M/M+2 isotopic pattern. |

| M / M+2 Peaks | Two peaks of nearly equal height, separated by 2 m/z units. | Unambiguous indicator of a single bromine atom in an ion. |

| Monoisotopic Mass | C₈H₆⁷⁹BrF₃O₂: 269.95 Da | Corresponds to the M peak. |

| M+2 Mass | C₈H₆⁸¹BrF₃O₂: 271.95 Da | Corresponds to the M+2 peak. |

Ionization Technique Selection: A Deliberate Choice

The choice of ionization method is paramount as it dictates the nature and extent of fragmentation, and thus the type of information obtained. For this compound, both "hard" and "soft" ionization techniques have distinct advantages.

Electron Ionization (EI): For Structural Elucidation

EI is a high-energy technique that imparts significant internal energy to the analyte molecule, inducing extensive and reproducible fragmentation. This makes it an invaluable tool for structural elucidation and library matching, typically coupled with Gas Chromatography (GC-MS).

-

Mechanism & Rationale: In EI, 70 eV electrons bombard the analyte, causing the ejection of an electron to form a high-energy molecular ion (M⁺•). This radical cation is unstable and rapidly undergoes fragmentation to produce a series of smaller, more stable ions. The resulting mass spectrum is a "fingerprint" of the molecule. For a compound like this, with multiple potential cleavage sites, EI provides rich data for confirming the connectivity of the aromatic ring, the benzyl alcohol group, and the substituents.

-

Expected Molecular Ion: The molecular ion peak is often observed in aromatic compounds, though it may be of low abundance[7]. For this analyte, a characteristic doublet at m/z 270 and 272 (nominal mass) would be the primary indicator of the intact molecule.

Electrospray Ionization (ESI): For Molecular Mass Confirmation

ESI is a soft ionization technique that generates ions from solution with minimal fragmentation, making it ideal for confirming the molecular weight of an analyte. It is typically coupled with Liquid Chromatography (LC-MS).

-

Mechanism & Rationale: ESI generates charged droplets that, upon solvent evaporation, transfer charge to the analyte, typically forming a protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium [M+NH₄]⁺. Given that this compound has moderate polarity, direct ESI analysis from non-polar solvents can be challenging.

-

Trustworthiness through Protocol: To ensure reliable ionization, a deliberate solvent strategy is required. The use of a polar, protic co-solvent (e.g., methanol, acetonitrile) mixed with the sample solvent (e.g., dichloromethane) is essential to facilitate the ESI process[8]. The addition of additives like formic acid or ammonium acetate can further promote the formation of [M+H]⁺ or [M+NH₄]⁺ ions, respectively. This approach expands the utility of ESI to moderately non-polar compounds[9].

-

Expected Ions:

-

[M+H]⁺: m/z 271 and 273

-

[M+Na]⁺: m/z 293 and 295

-

[M+H-H₂O]⁺: m/z 253 and 255 (A common in-source fragment from benzyl alcohols)

-

Fragmentation Analysis: Decoding the Spectrum

The true power of mass spectrometry lies in the interpretation of fragment ions to piece together the molecular structure. The fragmentation pathways are highly dependent on the ionization method used.

Predicted Electron Ionization (EI) Fragmentation

The EI spectrum of this compound is predicted to be rich with structurally significant fragments. The primary cleavage events are driven by the stability of the resulting ions, particularly those benefiting from aromatic resonance.

Caption: Predicted EI Fragmentation Pathway.

Key Predicted EI Fragments:

| m/z (⁷⁹Br/⁸¹Br) | Ion Formula | Neutral Loss | Mechanistic Rationale |

| 270/272 | [C₈H₆BrF₃O₂]⁺• | - | Molecular Ion (M⁺•) . Its presence confirms the molecular weight. |

| 252/254 | [C₈H₄BrF₃O]⁺• | H₂O | Loss of water from the alcohol, a characteristic fragmentation for benzyl alcohols[10]. |

| 191 | [C₈H₆F₃O₂]⁺ | •Br | Cleavage of the C-Br bond. Loss of a halogen is a common pathway for alkyl and aryl halides[5]. |

| 183/185 | [C₇H₄BrO]⁺ | •CH₂OH, •CF₃ | Formation of the highly stable bromobenzoyl cation, a dominant fragment in related structures[11]. |

| 155/157 | [C₆H₄Br]⁺ | CO (from 183/185) | Decarbonylation of the benzoyl cation to form the bromophenyl cation, a classic fragmentation of aromatic ketones and aldehydes. |

| 107 | [C₇H₇O]⁺ | •Br, •OCF₃ | Formation of the hydroxytropylium ion, a rearrangement common to benzyl alcohols, though less favored here due to competing pathways. |

-

Expert Insight: The stability of the bromobenzoyl cation (m/z 183/185) makes it a likely candidate for the base peak (the most intense peak) in the spectrum. The fragmentation of the trifluoromethoxy group can also occur, potentially through the loss of a difluorocarbene radical (•CF₂), a known pathway for some trifluoromethyl compounds[12].

Predicted ESI-MS/MS Fragmentation

In a tandem mass spectrometry (MS/MS) experiment, the protonated molecule [M+H]⁺ (m/z 271/273) is isolated and subjected to Collision-Induced Dissociation (CID). This produces a daughter ion spectrum that reveals structural information in a more controlled manner.

Caption: Predicted ESI-MS/MS Fragmentation Pathway.

-

Primary Fragmentation: The most facile fragmentation for the protonated benzyl alcohol is the neutral loss of water (18 Da), driven by the formation of a stable benzyl-type carbocation. This would produce a prominent fragment at m/z 253/255 .

-

Secondary Fragmentation: The resulting ion at m/z 253/255 may undergo further fragmentation, such as the loss of carbon monoxide (CO, 28 Da) or cleavage of the trifluoromethoxy group, depending on the collision energy applied.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, providing the necessary data to confirm the identity and structure of the analyte.

Protocol for GC-EI-MS Analysis

Caption: GC-EI-MS Experimental Workflow.

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as Dichloromethane or Ethyl Acetate.

-

GC Conditions:

-

Injector: Splitless mode, 250°C.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 50°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 50 to 350.

-

Protocol for LC-ESI-MS Analysis

-

Sample Preparation: Prepare a 100 µg/mL solution of the analyte in 50:50 Acetonitrile:Water containing 0.1% formic acid.

-

LC Conditions (Optional, for sample cleanup/separation):

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 5 minutes.

-

-

MS Conditions (Direct Infusion or LC-coupled):

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: +3.5 kV.

-

Drying Gas: Nitrogen at 300°C, 10 L/min.

-

Nebulizer Pressure: 35 psi.

-

Scan Range: m/z 100 to 400.

-

For MS/MS: Isolate the precursor ions at m/z 271 and 273 and apply a collision energy of 15-25 eV.

-

Conclusion: A Synthesized Approach to Analysis

The mass spectrometric analysis of this compound is a multi-faceted process that provides unambiguous structural confirmation when approached systematically. By leveraging the distinct isotopic signature of bromine, analysts can immediately identify the presence of this key halogen[3][4]. The strategic selection of ionization techniques allows for a dual-pronged approach: high-energy EI for detailed structural fingerprinting through fragmentation, and soft ESI for confident molecular weight determination. The predictable fragmentation pathways, including the loss of water from the benzyl alcohol moiety and the formation of stable bromobenzoyl cations, serve as self-validating data points within the spectrum. By following the robust protocols outlined in this guide, researchers can confidently characterize this complex molecule, ensuring data integrity and advancing their scientific objectives.

References

- 1. This compound | C8H6BrF3O2 | CID 26597851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-5-(trifluoromethoxy)benzyl alcohol | CymitQuimica [cymitquimica.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. savemyexams.com [savemyexams.com]

- 7. whitman.edu [whitman.edu]

- 8. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. web.uvic.ca [web.uvic.ca]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

IR spectrum of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol

An In-Depth Technical Guide to the Infrared Spectrum of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol

Introduction

This compound (C₈H₆BrF₃O₂) is a substituted aromatic alcohol of significant interest in synthetic chemistry and drug development. Its multifaceted structure, incorporating a hydroxyl group, a brominated aromatic ring, and a trifluoromethoxy substituent, presents a unique spectroscopic signature. Infrared (IR) spectroscopy serves as a powerful and non-destructive analytical technique for the structural elucidation and quality verification of this compound. By measuring the absorption of infrared radiation by molecular vibrations, an IR spectrum provides a distinct "fingerprint" that corresponds directly to the molecule's functional groups and overall architecture.

This guide offers a detailed examination of the Fourier-Transform Infrared (FTIR) spectrum of this compound. We will explore the experimental protocol for acquiring the spectrum, conduct an in-depth analysis of the characteristic absorption bands, and correlate these spectral features with the compound's molecular structure. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic methods for chemical characterization.

Experimental Methodology: Acquiring the FTIR Spectrum

Obtaining a high-quality FTIR spectrum of a solid sample like this compound is paramount for accurate analysis. Several methods are available, including the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[1][2] An alternative and often preferred method for its simplicity and effectiveness is the thin solid film technique.[3]

Protocol: Thin Solid Film Method

The rationale behind this method is to deposit a thin, uniform film of the analyte onto an IR-transparent salt plate, allowing for direct analysis by the spectrometer's IR beam.

Step-by-Step Protocol:

-

Sample Dissolution: Dissolve approximately 10-50 mg of solid this compound in a few drops of a volatile organic solvent (e.g., methylene chloride or acetone) in a small vial or beaker.[3] The solvent must be capable of fully dissolving the compound and should not react with it.

-

Salt Plate Preparation: Obtain a clean, dry salt plate (e.g., NaCl or KBr) from a desiccator. If necessary, clean the plate with a minimal amount of dry acetone and allow it to evaporate completely. The plate should be handled by its edges to avoid contamination from fingerprints.[3]

-

Film Deposition: Using a pipette, carefully apply one or two drops of the prepared solution onto the surface of the salt plate.[4]

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. This will leave a thin, solid film of the compound on the plate. The ideal film is transparent or slightly hazy.[3]

-

Spectrum Acquisition: Place the salt plate into the sample holder of the FTIR spectrometer. Run a background scan first (if required by the instrument), then acquire the sample spectrum.

-

Data Optimization: If the absorption peaks are too intense (saturating the detector), the film is too thick. Clean the plate and prepare a new film using a more dilute solution. If peaks are too weak, add another drop of the solution to the existing film, allow the solvent to evaporate, and re-run the spectrum.[3]

-

Post-Analysis: After obtaining a satisfactory spectrum, clean the salt plate thoroughly with an appropriate solvent and return it to the desiccator.[4]

Experimental Workflow Diagram

Caption: Workflow for obtaining an FTIR spectrum via the thin solid film method.

Spectral Interpretation and Analysis

The infrared spectrum of this compound can be logically dissected into several key regions, each corresponding to the vibrational modes of its constituent functional groups.

Molecular Structure Diagram

Caption: Structure of this compound.

O-H and C-H Stretching Region (4000-2800 cm⁻¹)

-

Alcohol O-H Stretch: The most prominent feature in this region is a strong and broad absorption band typically centered between 3600-3200 cm⁻¹ .[5] This band is characteristic of the hydroxyl (-OH) group involved in intermolecular hydrogen bonding.[6] Its broadness is a direct consequence of the varying strengths of these hydrogen bonds in the solid state.

-

Aromatic C-H Stretch: Weak to medium intensity sharp peaks are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[7] These correspond to the stretching vibrations of the C-H bonds on the benzene ring.

-

Aliphatic C-H Stretch: The stretching vibrations of the methylene (-CH₂-) group's C-H bonds will appear as medium intensity peaks just below 3000 cm⁻¹, generally in the 2960-2850 cm⁻¹ range.[6]

Fingerprint Region: Aromatic and Substituent Vibrations (1600-400 cm⁻¹)

This region is often complex but contains a wealth of structural information.[7]

-

Aromatic C=C Stretching: Two or more medium-intensity bands will be present in the 1600-1450 cm⁻¹ region, arising from the carbon-carbon stretching vibrations within the aromatic ring.[7]

-

Trifluoromethoxy (-OCF₃) Group: This group gives rise to very strong and characteristic absorption bands due to C-F and C-O stretching vibrations.

-

C-F Stretches: Expect multiple strong, broad bands in the 1200-1100 cm⁻¹ region, which are characteristic of the trifluoromethyl group.[8][9]

-

Aryl-O Stretch: The stretching of the C-O bond connecting the aromatic ring to the trifluoromethoxy group will also contribute to absorption in the fingerprint region, likely around 1300-1200 cm⁻¹ .

-

-

Alcohol C-O Stretch: A strong band corresponding to the C-O stretching of the primary alcohol group should appear between 1250-1050 cm⁻¹ .[5] This peak may overlap with the strong absorptions from the -OCF₃ group.

-

Aryl-Br Stretch: The C-Br stretching vibration for an aryl bromide is expected to produce a medium to strong absorption at lower frequencies. The typical range is 690-515 cm⁻¹ .[10][11] Some sources also note absorptions for aryl bromides around 1075-1030 cm⁻¹.[12]

-

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic C-H "out-of-plane" (oop) bending vibrations in the 900-675 cm⁻¹ region.[7] These bands can help confirm the substitution pattern.

Summary of Key IR Absorption Data

The expected vibrational frequencies for this compound are summarized below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3600 - 3200 | Alcohol (-OH) | O-H Stretch (H-bonded) | Strong, Broad |

| 3100 - 3000 | Aromatic Ring | =C-H Stretch | Medium to Weak |

| 2960 - 2850 | Methylene (-CH₂) | -C-H Stretch | Medium |

| 1600 - 1450 | Aromatic Ring | C=C Ring Stretch | Medium |

| 1200 - 1100 | Trifluoromethoxy (-OCF₃) | C-F Stretch | Very Strong, Broad |

| 1250 - 1050 | Primary Alcohol (-CH₂OH) | C-O Stretch | Strong |

| 690 - 515 | Aryl Bromide | C-Br Stretch | Medium to Strong |

| 900 - 675 | Aromatic Ring | C-H oop Bending | Medium to Strong |

Functional Group - IR Region Correlation Diagram

Caption: Correlation between functional groups and their IR absorption regions.

Conclusion

The FT provides a definitive confirmation of its chemical structure. The presence of a broad hydroxyl band, distinct aromatic and aliphatic C-H stretches, and highly characteristic strong absorptions from the trifluoromethoxy group, combined with vibrations from the aryl-bromide and aromatic ring, create a unique and identifiable spectral fingerprint. This in-depth guide provides the foundational knowledge for researchers to confidently interpret the IR spectrum of this molecule, ensuring its identity and purity in research and development applications.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. jascoinc.com [jascoinc.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. learnexams.com [learnexams.com]

- 6. askthenerd.com [askthenerd.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. scribd.com [scribd.com]

- 12. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

Physical properties of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol

An In-Depth Technical Guide to the Physical Properties of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a bromine atom, a trifluoromethoxy group, and a primary alcohol—provides multiple reaction handles and modulates the electronic and lipophilic properties of the core benzene ring. The trifluoromethoxy (-OCF₃) group, in particular, is an increasingly popular substituent in drug design, valued for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity by acting as a lipophilic hydrogen bond acceptor.

A thorough understanding of the physical properties of this reagent is paramount for its effective use, from reaction setup and purification to formulation and quality control. This guide provides a comprehensive overview of its key physicochemical and spectroscopic properties, supported by established experimental protocols and theoretical insights to empower researchers in their work.

Section 1: Core Physicochemical Properties

The fundamental physical constants of a compound govern its behavior in a laboratory setting. The high boiling point of this compound is indicative of strong intermolecular forces, including hydrogen bonding from the alcohol moiety and dipole-dipole interactions from the polar C-Br and C-O-C bonds.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₈H₆BrF₃O₂ | [1][2] |

| Molecular Weight | 271.03 g/mol | [1][2] |

| CAS Number | 85366-65-0 | [1][3] |

| Appearance | Expected to be a liquid or low-melting solid at STP | [2][3] |

| Boiling Point | 262.5 °C (at 760 mmHg) | [3] |

| Flash Point | 112.6 °C | [3] |

| Computed XLogP3 | 2.9 | [1] |

Section 2: Structural and Electronic Influence of Substituents

The physical and chemical properties of this compound are a direct consequence of the interplay between its functional groups. The bromine and trifluoromethoxy substituents are both strongly electron-withdrawing, which significantly impacts the reactivity of the aromatic ring and the acidity of the benzylic proton.

-

Inductive and Resonance Effects : Both the bromine atom and the trifluoromethoxy group exert a strong negative inductive effect (-I) due to their high electronegativity. This effect polarizes the aromatic ring, making it more electron-deficient. The trifluoromethoxy group is particularly notable for its minimal counteracting positive resonance effect (+R), making it a potent deactivator of the ring.

-

Acidity (pKa) : While no experimental pKa value is readily available, we can predict its acidity to be greater than that of unsubstituted benzyl alcohol (pKa ~15.4 in water). The electron-withdrawing substituents stabilize the corresponding benzyloxide anion, thereby lowering the pKa of the hydroxyl proton. This increased acidity is an important consideration for base-mediated reactions.

Caption: Inductive electron withdrawal by Br and OCF₃ substituents.

Section 3: Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected spectral features based on its structure and data from analogous compounds.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The hydroxyl proton (-OH) will likely appear as a broad singlet, the benzylic protons (-CH₂) as a singlet around 4.5-5.0 ppm, and the three aromatic protons as complex multiplets in the aromatic region (7.0-8.0 ppm), with splitting patterns dictated by their coupling constants.

-

¹³C NMR: The carbon spectrum will show eight distinct signals. The benzylic carbon (-CH₂) is expected around 60-65 ppm. The aromatic carbons will appear between 110-150 ppm, with the carbons directly attached to the electronegative Br and OCF₃ groups being significantly influenced. The carbon of the OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.[7]

-

¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group, likely appearing in the range of -55 to -65 ppm relative to CFCl₃.[4][7]

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Alcohol O-H | 3400 - 3200 (broad, strong) | Stretching |

| Aromatic C-H | 3100 - 3000 (medium) | Stretching |

| Aliphatic C-H (in CH₂) | 2950 - 2850 (medium) | Stretching |

| Aromatic C=C | 1600 - 1450 (medium, multiple bands) | Ring Stretching |

| C-F (in OCF₃) | 1250 - 1050 (strong, multiple bands) | Stretching |

| C-O (alcohol) | 1050 - 1000 (strong) | Stretching |

| C-Br | 700 - 500 (medium to strong) | Stretching |

The most prominent and diagnostic peak will be the broad O-H stretch above 3200 cm⁻¹, which is characteristic of alcohols capable of hydrogen bonding.[8][9]

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected at m/z 270 and 272 with a near 1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[10]

Common Fragmentation Pathways:

-

Alpha-Cleavage: Loss of a hydrogen radical to form a stable oxonium ion at [M-1]⁺.

-

Benzylic Cleavage: Loss of the hydroxyl group (-OH) to form the [M-17]⁺ fragment, or loss of water (-H₂O) to form the [M-18]⁺ fragment.[10]

-

Loss of CH₂OH: Cleavage of the bond between the ring and the benzylic carbon to produce a fragment corresponding to the substituted benzene ring at [M-31]⁺.

Section 4: Experimental Protocols for Physical Property Determination

The following protocols outline standard, self-validating procedures for characterizing a sample of this compound.

Protocol 4.1: Boiling Point Determination

Causality: This micro-scale method is ideal for conserving material while obtaining an accurate boiling point under atmospheric pressure. The inversion of the capillary tube provides a clear and reproducible endpoint.

-

Preparation : Add 0.5 mL of the sample to a clean, dry 10 mm diameter test tube.

-

Capillary Setup : Seal one end of a capillary tube using a Bunsen burner. Place the capillary tube, open-end down, into the test tube containing the sample.

-

Heating : Secure the test tube to a thermometer and immerse it in a heating bath (e.g., silicone oil). Ensure the sample is level with the thermometer bulb.

-

Observation : Heat the bath slowly (1-2 °C per minute) as you approach the expected boiling point (approx. 262 °C).[3] Observe the capillary tube. A steady stream of bubbles will emerge as the air inside expands.

-

Endpoint Determination : The boiling point is the temperature at which the bubble stream ceases and the liquid just begins to enter the capillary tube upon cooling.

-

Validation : Repeat the measurement twice. The values should agree within ±1 °C.

Protocol 4.2: Spectroscopic Data Acquisition Workflow

Causality: This workflow ensures a comprehensive and orthogonal characterization of the molecule. Each technique provides unique information (functional groups, connectivity, mass), and together they confirm the structure and purity with high confidence.

Caption: Workflow for comprehensive spectroscopic characterization.

Section 5: Solubility and Partition Coefficient

-

Solubility : Given the presence of a polar alcohol group, the compound is expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. Its solubility in water is likely limited due to the large, hydrophobic brominated and fluorinated aromatic ring.

-

Partition Coefficient (LogP) : The computed XLogP3 value of 2.9 indicates that the compound is moderately lipophilic.[1] This means it has a higher affinity for an organic phase (like octanol) than for water in a partitioning experiment. This property is critical in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) characteristics.

Section 6: Safety and Handling

According to its Safety Data Sheet (SDS), this compound is a hazardous substance.[3]

-

Hazards : Harmful if swallowed, inhaled, or in contact with skin.[1][3] It causes serious skin and eye irritation and may cause respiratory irritation.[1][3]

-

Precautions : Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a compound defined by the strong electronic influence of its halogen and trifluoromethoxy substituents. Its physical properties—high boiling point, moderate lipophilicity, and distinct spectroscopic signatures—are a direct result of its molecular structure. By understanding these properties and employing rigorous experimental protocols for their verification, researchers can confidently utilize this valuable building block to advance the frontiers of chemical synthesis and drug discovery.

References

- 1. This compound | C8H6BrF3O2 | CID 26597851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-5-(trifluoromethoxy)benzyl alcohol | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. 3-Bromo-4-methyl-alpha-(trifluoromethyl)benzyl Alcohol () for sale [vulcanchem.com]

- 5. rsc.org [rsc.org]

- 6. 4-Fluorobenzyl alcohol(459-56-3) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis and Application of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol

This guide provides a comprehensive technical overview of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol, a key fluorinated building block in modern medicinal and materials science. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and potential applications, grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Importance of Fluorinated Benzyl Alcohols

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of contemporary drug discovery and materials science. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive compounds. This compound emerges as a valuable intermediate, providing a versatile scaffold for the synthesis of more complex molecular architectures. The presence of the bromine atom offers a reactive handle for a variety of cross-coupling reactions, while the benzyl alcohol moiety can be readily oxidized or converted into other functional groups.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety profile of a compound, is paramount for its effective and safe handling in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | [3-bromo-4-(trifluoromethoxy)phenyl]methanol | --INVALID-LINK--[1] |

| CAS Number | 85366-65-0 | --INVALID-LINK--[1] |

| Molecular Formula | C₈H₆BrF₃O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 271.03 g/mol | --INVALID-LINK--[1] |

| Predicted XLogP3 | 2.9 | --INVALID-LINK--[1] |

Safety and Handling:

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Synthesis of this compound

The most direct and efficient synthesis of this compound is achieved through the reduction of the corresponding benzaldehyde, 3-Bromo-4-(trifluoromethoxy)benzaldehyde. This precursor is readily available from commercial suppliers. The reduction is typically carried out using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Reaction Mechanism

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent (e.g., methanol or ethanol) to yield the primary alcohol.

Experimental Protocol

This protocol is based on well-established procedures for the reduction of aromatic aldehydes.[2]

Materials:

-

3-Bromo-4-(trifluoromethoxy)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-4-(trifluoromethoxy)benzaldehyde (1.0 eq) in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Gas evolution may be observed.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The product can be further purified by flash column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data based on the analysis of structurally similar compounds.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.8 ppm. The benzylic protons (-CH₂OH) will likely appear as a singlet around δ 4.7 ppm. The hydroxyl proton (-OH) will be a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon bearing the trifluoromethoxy group exhibiting a quartet due to coupling with the fluorine atoms. The benzylic carbon is expected to resonate around δ 64 ppm.

-

¹⁹F NMR: The fluorine NMR spectrum should show a singlet for the -OCF₃ group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching vibrations for the aromatic and benzylic protons around 2850-3100 cm⁻¹.

-

C-O stretching vibration around 1050-1150 cm⁻¹.

-

Strong C-F stretching bands characteristic of the trifluoromethoxy group in the region of 1100-1300 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of bromine will be indicated by a pair of peaks (M⁺ and M⁺+2) with nearly equal intensity.

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Applications in Research and Development

This compound is a versatile building block with significant potential in several areas of chemical research and development.

Medicinal Chemistry

The trifluoromethoxy group is often incorporated into drug candidates to enhance their metabolic stability and membrane permeability. The bromo-substituted aromatic ring of this benzyl alcohol allows for the introduction of diverse functionalities through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of a wide range of potential therapeutic agents. While a direct precursor role in a marketed drug is not prominently documented, its structural motifs are highly relevant to modern drug design. For instance, the HIV protease inhibitor Tipranavir features a trifluoromethyl group, highlighting the importance of such fluorinated moieties in antiviral drug development.[4]

Agrochemicals

Similar to pharmaceuticals, the trifluoromethoxy group can impart desirable properties to agrochemicals, such as enhanced efficacy and stability. This benzyl alcohol can serve as a key intermediate in the synthesis of novel herbicides, insecticides, and fungicides.

Materials Science

The unique electronic properties conferred by the trifluoromethoxy and bromo substituents make this compound a potential precursor for the synthesis of advanced materials, including liquid crystals, polymers, and organic light-emitting diodes (OLEDs).

Illustrative Synthetic Application Diagram

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound stands out as a strategically important synthetic intermediate. Its preparation via the reduction of the corresponding aldehyde is a straightforward and efficient process. The combination of a reactive bromine atom, a versatile alcohol functional group, and the beneficial properties of the trifluoromethoxy group makes it a highly valuable building block for the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials. This guide provides the foundational knowledge for scientists to confidently incorporate this compound into their research endeavors.

References

Methodological & Application

Application Notes & Protocols: Strategic Reactions of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the key chemical transformations of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol. This versatile building block possesses three distinct points of chemical reactivity: the primary alcohol, the aryl bromide, and the trifluoromethoxy-substituted aromatic ring. Understanding how to selectively manipulate these functional groups is critical for its effective use in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and advanced materials. This guide offers detailed, field-tested protocols, explains the causality behind experimental choices, and provides a framework for leveraging this substrate in multi-step synthetic campaigns.

Introduction to the Reagent

This compound (CAS No. 85366-65-0) is a strategically important synthetic intermediate.[1] Its utility stems from the orthogonal reactivity of its functional groups.

-

Benzylic Alcohol: The primary alcohol (-CH₂OH) is a versatile handle for oxidation, etherification, esterification, and conversion to leaving groups for nucleophilic substitution.

-

Aryl Bromide: The bromo (-Br) substituent is an ideal electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

-

Trifluoromethoxy Group: The -OCF₃ group is a powerful modulator of physicochemical properties. It is highly lipophilic and electron-withdrawing, and it significantly enhances metabolic stability by blocking a potential site of oxidative metabolism. This group is generally stable under most reaction conditions described herein.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₈H₆BrF₃O₂ |

| Molecular Weight | 271.03 g/mol |

| IUPAC Name | [3-bromo-4-(trifluoromethoxy)phenyl]methanol |

| Appearance | Typically a solid or oil |

| CAS Number | 85366-65-0 |

Safety & Handling

As a halogenated and fluorinated organic compound, this compound requires careful handling in a well-ventilated chemical fume hood.[1][2][3]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.

-

Hazards: This compound is harmful if swallowed, inhaled, or in contact with skin. It can cause serious skin and eye irritation and may cause respiratory irritation.[1]

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention for any significant exposure.[3][4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Key Chemical Transformations & Protocols

The strategic value of this reagent lies in the ability to selectively target its functional groups. The following sections detail validated protocols for its most critical reactions.

Diagram: Reactive Sites of the Core Molecule

Caption: Key reactive hubs on the this compound scaffold.

Reactions at the Benzylic Alcohol Position

A. Oxidation to 3-Bromo-4-(trifluoromethoxy)benzaldehyde

Selective oxidation of the primary alcohol to the aldehyde is a crucial step for subsequent reactions like reductive amination or Wittig olefination. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is an effective and mild heterogeneous oxidant for benzylic alcohols.

Protocol 1: MnO₂ Oxidation to the Aldehyde

-

Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

-

Solvent: Add a suitable solvent such as dichloromethane (DCM) or chloroform (approx. 0.1 M concentration).

-

Reagent Addition: Add activated manganese dioxide (MnO₂, 5-10 eq by weight) portion-wise. The reaction is heterogeneous.

-

Scientific Rationale: A large excess of MnO₂ is used to drive the reaction to completion. The reaction occurs on the surface of the solid oxidant, and its activity can vary between batches, necessitating an excess.

-

-

Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically complete in 12-24 hours).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite pad thoroughly with DCM.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The crude aldehyde can often be used directly or purified further by flash column chromatography on silica gel.

B. Etherification via Williamson Synthesis

Converting the alcohol to an ether is a common strategy for introducing lipophilic side chains or linking moieties. The Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, is a robust method.[5]

Protocol 2: O-Alkylation (Williamson Ether Synthesis)

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Scientific Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the corresponding alkoxide. The reaction evolves hydrogen gas, so it must be done with caution. Using a slight excess ensures full deprotonation.[5]

-

-

Reaction: After gas evolution ceases (approx. 30 min), add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

Quenching: Carefully quench the reaction at 0 °C by the slow addition of water or saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting ether by flash column chromatography.

Reactions at the Aryl Bromide Position: Cross-Coupling

The carbon-bromine bond is the primary site for building molecular complexity through the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose.

A. Suzuki-Miyaura Cross-Coupling

This reaction is one of the most reliable methods for forming a C(sp²)-C(sp²) bond between the aryl bromide and an organoboron reagent, typically an arylboronic acid.[6]

Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Setup: In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Catalyst System: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).

-

Scientific Rationale: Pd(PPh₃)₄ is a common and effective Pd(0) precatalyst that initiates the catalytic cycle via oxidative addition into the C-Br bond. The base is essential for activating the boronic acid in the transmetalation step.[6]

-

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water).

-

Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using several freeze-pump-thaw cycles. This is critical to prevent oxidation of the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor progress by TLC or LC-MS (typically 6-24 hours).

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the biaryl product by flash column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Conditions

| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield |

| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | >85% |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | >90% |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ (4%) | Na₂CO₃ | DME/H₂O | 85 | 16 | >80% |

Diagram: Suzuki-Miyaura Catalytic Cycle Workflow

Caption: A simplified workflow of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Conclusion